Cas no 2310158-88-2 (N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide)

N-{7-oxaspiro[3.5]nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide is a specialized organic compound featuring a spirocyclic ether core and a bis(trifluoromethyl)benzamide moiety. Its unique structure imparts high lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl groups enhance electron-withdrawing properties, improving binding affinity in target interactions. The spirocyclic scaffold contributes to conformational rigidity, potentially optimizing pharmacokinetic profiles. This compound is particularly suited for applications requiring robust chemical stability and selective reactivity. Its synthesis and derivatization offer opportunities for developing novel bioactive molecules, particularly in protease inhibition or receptor modulation studies. Careful handling is advised due to potential reactivity under strong acidic or basic conditions.
N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide structure
2310158-88-2 structure
Product Name:N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide
CAS No:2310158-88-2
MF:C17H17F6NO2
MW:381.312805891037
CID:5341875
Update Time:2025-10-30

N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide
    • N-(7-oxaspiro[3.5]nonan-3-yl)-3,5-bis(trifluoromethyl)benzamide
    • N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide
    • Inchi: 1S/C17H17F6NO2/c18-16(19,20)11-7-10(8-12(9-11)17(21,22)23)14(25)24-13-1-2-15(13)3-5-26-6-4-15/h7-9,13H,1-6H2,(H,24,25)
    • InChI Key: YVNDMLSLHMURKZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)C(NC1CCC21CCOCC2)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 504
  • XLogP3: 4
  • Topological Polar Surface Area: 38.3

N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide

Recent Advances in the Study of N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide (CAS: 2310158-88-2)

The compound N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide (CAS: 2310158-88-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique spirocyclic structure and trifluoromethyl groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key findings from recent research is the compound's ability to modulate specific biological pathways, particularly those involving protein-protein interactions. The presence of the trifluoromethyl groups enhances the molecule's binding affinity and metabolic stability, making it a viable candidate for further optimization. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate its three-dimensional structure and interaction with target proteins.

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against a novel enzyme target implicated in inflammatory diseases. The study utilized in vitro and in vivo models to validate its efficacy and safety profile. Notably, the compound exhibited a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects. These findings underscore its potential as a lead compound for the development of next-generation anti-inflammatory agents.

Another area of interest is the compound's application in oncology. Preliminary data from a collaborative study between academic and industry researchers revealed its ability to selectively inhibit cancer cell proliferation by targeting a specific signaling pathway. The study highlighted the compound's synergistic effects when combined with existing chemotherapeutic agents, suggesting its utility in combination therapies. Further investigations are underway to explore its full therapeutic potential in various cancer types.

Despite these promising results, challenges remain in the optimization of the compound's physicochemical properties and delivery mechanisms. Recent efforts have focused on structural modifications to improve solubility and reduce potential toxicity. Computational modeling and high-throughput screening have been instrumental in identifying derivatives with enhanced pharmacological profiles. These advancements pave the way for the development of more effective and safer drug candidates based on this chemical scaffold.

In conclusion, the ongoing research on N-{7-oxaspiro3.5nonan-1-yl}-3,5-bis(trifluoromethyl)benzamide (CAS: 2310158-88-2) highlights its versatility and potential in addressing unmet medical needs. The compound's unique structural features and biological activities make it a valuable asset in the drug discovery pipeline. Future studies are expected to further elucidate its mechanisms and expand its therapeutic applications, solidifying its role in the advancement of chemical biology and pharmaceutical sciences.

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